molecular formula C12H10N2O2S B3097474 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile CAS No. 131170-51-9

4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile

Cat. No.: B3097474
CAS No.: 131170-51-9
M. Wt: 246.29 g/mol
InChI Key: WZFCHGACJOCOMS-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile typically involves the reaction of 4-hydroxyquinolones with methylthio-substituted reagents. One common method includes the reaction of 4-hydroxyquinolones with 2-[bis(methylthio)methylene]malononitrile in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives.

Scientific Research Applications

4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their substituents.

    4-Hydroxy-6-methoxy-2-methylquinoline: This compound has a methyl group instead of a methylthio group.

    4-Hydroxy-6-methoxy-2-propylquinoline: This compound has a propyl group instead of a methylthio group.

Uniqueness: 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile is unique due to the presence of both a methoxy and a methylthio group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its versatility in synthetic chemistry .

Properties

IUPAC Name

6-methoxy-2-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-16-7-3-4-10-8(5-7)11(15)9(6-13)12(14-10)17-2/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFCHGACJOCOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C(C2=O)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile
Reactant of Route 2
4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile
Reactant of Route 3
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4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile
Reactant of Route 4
4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile
Reactant of Route 5
4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile
Reactant of Route 6
4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile

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